molecular formula C19H14ClNO2S2 B2664609 4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide CAS No. 477869-67-3

4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide

Cat. No.: B2664609
CAS No.: 477869-67-3
M. Wt: 387.9
InChI Key: GDPGZUREZBTXED-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide is an organic compound with a complex structure that includes chlorophenyl, nitrophenyl, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorophenyl derivative reacts with a nitrophenyl sulfide under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often employing continuous flow techniques and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfide group can participate in redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenyl phenyl sulfide
  • 4-Chlorophenyl phenyl sulfone
  • 2-Chloro-4-nitrophenol

Uniqueness

Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological systems .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitro-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2S2/c20-15-7-9-17(10-8-15)25-19-11-6-14(12-18(19)21(22)23)13-24-16-4-2-1-3-5-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGZUREZBTXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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